molecular formula C21H22N4O3S2 B14962340 2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14962340
M. Wt: 442.6 g/mol
InChI Key: HPJIGYLAYFTMLK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

    Condensation: The triazolo[1,5-a]pyrimidine core can participate in condensation reactions with various aldehydes and ketones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It also exhibits inverse agonist activity against RORγt . These interactions lead to the modulation of specific biological pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolopyrimidines such as:

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

2-methoxyethyl 2-benzylsulfanyl-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H22N4O3S2/c1-14-17(19(26)28-11-10-27-2)18(16-9-6-12-29-16)25-20(22-14)23-21(24-25)30-13-15-7-4-3-5-8-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,22,23,24)

InChI Key

HPJIGYLAYFTMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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